molecular formula C96H156N34O20S B013244 Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate CAS No. 217082-57-0

Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate

Katalognummer: B013244
CAS-Nummer: 217082-57-0
Molekulargewicht: 2138.6 g/mol
InChI-Schlüssel: SVWSKJCJNAIKNH-MJZUAXFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apelin precursor (61-77) trifluoroacetate, also known as Apelin-17, is a 17-amino acid peptide derived from the C-terminal region of preproapelin, a 77-residue precursor protein . The trifluoroacetate (TFA) salt form enhances solubility and stability, a common practice in synthetic peptide production . Its chemical formula is C96H156N34O20S, and it corresponds to residues 61–77 of the preproapelin sequence (H-Lys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH) . Apelin-17 activates the G protein-coupled apelin receptor (APJ), modulating cardiovascular function, fluid homeostasis, and metabolic regulation .

Eigenschaften

CAS-Nummer

217082-57-0

Molekularformel

C96H156N34O20S

Molekulargewicht

2138.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1

InChI-Schlüssel

SVWSKJCJNAIKNH-MJZUAXFLSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N

Sequenz

KFRRQRPRLSHKGPMPF

Synonyme

Alternative Names: K17F, Prepro-61-77-Apelin

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resin Selection and Anchoring

The synthesis of Apelin-17 trifluoroacetate primarily employs Fmoc-based solid-phase peptide synthesis (SPPS) due to its compatibility with acid-labile protecting groups. A critical innovation involves the use of 2-chlorotrityl chloride resin to anchor the first amino acid, which minimizes diketopiperazine (DKP) formation during elongation. Resin loadings typically range between 0.4–0.7 mmol/g, optimized through UV absorbance measurements of dibenzofulvene after Fmoc cleavage. This method ensures high coupling efficiency while preserving the integrity of N-alkylated residues, which are prone to side reactions.

Sequential Coupling and Side-Chain Modifications

The peptide sequence Pyr-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe is assembled using HATU/DIPEA activation in dimethylformamide (DMF). Key challenges include the incorporation of N-methylated proline residues at positions 10 and 14, which require iterative coupling cycles to achieve >95% purity. For example, substituting Pro12 with 1-naphthylalanine (1Nal) enhances hydrophobic interactions with the apelin receptor (APJ), improving binding affinity (K = 0.08 nM). Coupling reactions for constrained residues like Aib (α-aminoisobutyric acid) are performed under inert atmospheres to prevent racemization.

Post-Synthesis Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude Apelin-17 is purified via reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. The trifluoroacetate counterion is introduced during final cleavage using TFA:triisopropylsilane:water (95:2.5:2.5). Analytical HPLC confirms purity >98%, with retention times correlated to hydrophobicity indices derived from the peptide’s amino acid composition.

Mass Spectrometry and Structural Validation

Electrospray ionization mass spectrometry (ESI-MS) validates the molecular formula C96H156N34O20S (theoretical m/z: 2274.2 Da; observed: 2274.5 ± 0.3 Da). Tandem MS/MS fragments confirm the sequence, particularly distinguishing isobaric residues like leucine and isoleucine through diagnostic ion patterns. Nuclear magnetic resonance (NMR) spectroscopy further resolves conformational dynamics, revealing a β-turn structure stabilized by Arg4–His9 hydrogen bonding.

Stability Optimization via C-Terminal Modifications

Proteolytic Resistance Strategies

The native Apelin-17 is rapidly degraded in plasma (t<sub>1/2</sub> = 0.5 h) due to cleavage between Pro12 and Phe13 by angiotensin-converting enzyme 2 (ACE2). Constraining this bond using Aib-Phe substitutions increases stability 11.6-fold (t<sub>1/2</sub> = 5.8 h). Similarly, replacing Phe13 with β-methylthiazolidine-4-carboxylic acid (β-MeTic) extends the half-life to >24 h in vitro.

Table 1: Plasma Stability of Apelin-17 Analogues

Peptide SequencePlasma t<sub>1/2</sub> (h)Protease Resistance
Native Apelin-170.5 ± 0.1Low
[Aib-Phe<sup>12-13</sup>]-Apelin5.8 ± 1.6High (ACE2-resistant)
[β-MeTic<sup>13</sup>]-Apelin>24Complete

Pharmacokinetic Profiling

In vivo studies in Sprague-Dawley rats demonstrate that constrained analogues exhibit significantly improved pharmacokinetics. For instance, [Aib-Phe<sup>12-13</sup>]-Apelin shows a plasma half-life of 20 ± 1 min (vs. <1 min for native peptide) and a 650-fold higher AUC<sub>0–240</sub> (0.13 vs. 0.0002 mg·min/mL). Clearance rates decrease from >100 mL/(kg·min) to 23–27 mL/(kg·min), indicating enhanced metabolic stability.

Industrial-Scale Production Challenges

Cost-Efficiency of Non-Natural Amino Acids

Incorporating residues like 1Nal or Db<sup>zg</sup> (dibenzylglycine) increases raw material costs by 30–50% compared to standard Fmoc-amino acids. However, batch yields improve from 60% to 85% when using microwave-assisted SPPS, which reduces cycle times from 90 min to 45 min per coupling.

Regulatory Considerations

The trifluoroacetate counterion is preferred for pharmaceutical formulations due to its volatility during lyophilization. Residual TFA levels are controlled to <0.1% via repetitive freeze-drying cycles, meeting ICH Q3C guidelines for residual solvents .

Analyse Chemischer Reaktionen

Types of Reactions

Apelin precursor (61-77) can undergo various chemical reactions, including:

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids. These modifications can alter the peptide’s biological activity and stability .

Wissenschaftliche Forschungsanwendungen

Biological Significance of Apelin

Apelin is an endogenous peptide that interacts with the apelin receptor (APJ), a G-protein coupled receptor (GPCR). The apelin system has been implicated in numerous physiological processes, including:

  • Vasodilation : Apelin induces vasodilation through nitric oxide production and activation of ERK1/2 pathways, beneficial in managing hypertension and heart failure .
  • Cardiac Function : It enhances cardiac contractility and has been shown to exhibit cardioprotective effects, particularly in heart failure models .
  • Metabolic Regulation : Apelin influences glucose metabolism and lipid homeostasis, making it a target for obesity and diabetes research .

Cardiovascular Diseases

Apelin precursor (61-77) has shown promise in treating cardiovascular diseases by modulating vascular tone and improving cardiac function. Notable applications include:

  • Heart Failure Treatment : Studies indicate that apelin administration can restore cardiac apelin levels and improve outcomes in heart failure models. For instance, systemic infusion of [Pyr1]apelin-13 resulted in a significant reduction in blood pressure and peripheral vascular resistance in patients with heart failure .
StudyFindings
Brame et al.Macrocyclic analogues showed biased G protein activation beneficial for heart function .
Clinical TrialsApelin-induced vasodilation confirmed to be dependent on nitric oxide .

Metabolic Disorders

The apelin system's role in metabolic regulation suggests potential therapeutic avenues for obesity and diabetes:

  • Insulin Sensitivity : Research indicates that apelin enhances insulin sensitivity and glucose uptake in adipose tissues, making it a candidate for diabetes treatment .
ApplicationMechanism
Obesity ManagementEnhances glucose uptake and lipid metabolism .
Diabetes TreatmentImproves insulin sensitivity through APJ receptor activation .

Kidney Diseases

Recent studies highlight the potential of apelin as a therapeutic agent for renal disorders:

  • Renal Protection : Apelin has been shown to protect against renal injury by modulating inflammation and promoting vasodilation within renal tissues .

Case Study 1: Heart Failure

In a controlled study involving heart failure patients, administration of [Pyr1]apelin-13 demonstrated significant improvements in cardiac output and reduced systemic vascular resistance. This study underscores the efficacy of apelin as an adjunct therapy for heart failure management.

Case Study 2: Obesity

A recent animal model study revealed that apelin treatment led to decreased body weight gain and improved metabolic profiles in obese mice. The findings suggest that targeting the apelin system could provide new strategies for obesity treatment.

Wirkmechanismus

The apelin precursor (61-77) exerts its effects by binding to the APJ receptor, a G protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including the AMPK/PI3K/AKT/mTOR and RAF/ERK1/2 pathways. These pathways regulate diverse physiological processes such as vasoconstriction, heart muscle contractility, energy metabolism, and fluid homeostasis . The activation of APJ by apelin also influences gene expression and protein synthesis, contributing to its wide-ranging effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Peptide Residues Key Features Half-Life Receptor Affinity
Apelin-17 (61-77) 61–77 Full 17-aa sequence; TFA salt improves solubility. Predominant in bovine colostrum . ~4.6 min (mouse) High (APJ)
Apelin-36 42–77 36-aa peptide; lacks dibasic cleavage motifs, mechanism of maturation unclear . <5 min (human) Moderate
pE13F (Apelin-13) 65–77 Pyroglutamate-modified N-terminus; predominant in human plasma . ~7.2 min (mouse) High (APJ)
(Ala¹³)-Apelin-13 65–77 Alanine substitution at position 13; designed to resist enzymatic degradation . Extended vs. native Reduced

Key Observations :

  • Apelin-17 and pE13F exhibit high receptor affinity but short half-lives due to rapid proteolytic degradation .
  • Apelin-36 , while longer, shows lower plasma concentrations and undefined maturation pathways .
  • (Ala¹³)-Apelin-13 exemplifies engineered analogs aimed at improving pharmacokinetics, though with reduced receptor activity .

Comparison with Non-Apelin Peptides in Trifluoroacetate Form

Peptide Hormones with Similar Modifications

Compound Function Receptor Target Structural Notes
GLP-1 (7-36) acid TFA Regulates insulin secretion GLP-1R Truncated form of GLP-1; TFA salt enhances stability .
γ1-MSH TFA Melanocortin signaling MC1R/MC3R Derived from POMC; conserved across species .
ACTH (1-16) TFA Adrenocortical steroidogenesis MC2R ACTH fragment; TFA salt used in research formulations .
RVG Peptide TFA Blood-brain barrier targeting nAChR 29-aa rabies virus glycoprotein fragment .

Key Observations :

  • GLP-1 (7-36) acid TFA shares therapeutic relevance in metabolic disorders but targets a distinct receptor (GLP-1R vs. APJ) .
  • ACTH fragments highlight the use of TFA salts in stabilizing adrenocorticotropic hormone derivatives, though their applications diverge from apelin’s cardiovascular roles .

Metabolic Stability and Therapeutic Potential

Apelin-17’s short half-life (~4.6 min in mice) limits its therapeutic utility . Strategies to improve stability include:

  • Trifluoroacetate Salts : Used in Apelin-17 and analogs like (Ala¹³)-Apelin-13 to enhance solubility without altering biological activity .
  • Peptide Backbone Modifications : Substitutions (e.g., alanine at position 13) or pyroglutamate formation (pE13F) reduce enzymatic cleavage .

Biologische Aktivität

Apelin is a peptide that serves as an endogenous ligand for the G-protein-coupled receptor APJ, playing a crucial role in various physiological processes, including cardiovascular regulation, energy metabolism, and fluid homeostasis. The specific fragment known as Apelin precursor (61-77), also referred to as Apelin-17, has garnered attention for its biological activities across different species, including humans, bovines, mice, and rats. This article aims to explore the biological activity of Apelin-17, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Structure and Composition

Apelin-17 is derived from a larger precursor protein that undergoes post-translational modifications to yield bioactive peptides. The sequence of Apelin-17 is KFRRQRPRLSHKGPMPF, which is part of a larger family of apelin peptides that include Apelin-13 and Apelin-36. These peptides are known for their varying biological activities and receptor affinities.

Receptor Interaction
Apelin-17 binds to the APJ receptor, activating various intracellular signaling pathways. This interaction primarily involves the Gi/Gq pathways, leading to the modulation of intracellular cyclic AMP (cAMP) levels and influencing downstream effects such as nitric oxide (NO) production and vasodilation. This mechanism is crucial for regulating blood pressure and enhancing cardiac function.

Metabolic Effects
Research indicates that Apelin-17 plays a significant role in energy metabolism. It has been shown to:

  • Enhance glucose uptake in adipocytes through the PI3K/Akt signaling pathway.
  • Stimulate mitochondrial biogenesis and increase oxygen consumption in skeletal muscle, contributing to energy expenditure and fat loss .
  • Regulate lipid metabolism by inhibiting lipolysis and promoting fatty acid oxidation .

Physiological Impacts

Cardiovascular System
Apelin-17 exhibits potent inotropic effects, enhancing cardiac contractility at low concentrations. Studies have demonstrated that it increases sarcomere shortening in isolated cardiomyocytes by up to 140% . Additionally, it promotes angiogenesis by upregulating angiopoietin-1 expression, thereby improving vascular health .

Neurobehavioral Effects
In animal models, Apelin-17 has been linked to modulation of anxiety and stress responses. For instance, its administration has been associated with enhanced contextual fear extinction in rats, suggesting potential implications for treating anxiety disorders .

Case Studies

  • Diet-Induced Obesity Model
    In a study involving human apelin-transgenic mice subjected to high-fat diets (HFD), it was observed that these mice exhibited resistance to obesity without changes in food intake. The increased energy expenditure was attributed to elevated mitochondrial activity and vascular mass in skeletal muscle .
  • Cardiac Function Enhancement
    Ex-vivo experiments demonstrated that Apelin-17 significantly improved contractility in isolated heart preparations from rats. This finding underscores its potential as a therapeutic agent for heart failure .

Data Summary

Parameter Effect of Apelin-17 Reference
Cardiac ContractilityIncreased by 140% in cardiomyocytes
Glucose UptakeEnhanced via PI3K/Akt pathway
Mitochondrial BiogenesisIncreased in skeletal muscle under HFD
Anxiety ModulationImproved contextual fear extinction

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Apelin precursor (61-77) trifluoroacetate, and how do they influence experimental handling?

  • Answer: The compound has a molecular weight of 1,550.83 Da (C₆₉H₁₁₁N₂₃O₁₆S) and is supplied as a white lyophilized powder with ≥98% HPLC purity. Its trifluoroacetate (TFA) salt form requires storage at low temperatures (-20°C) in vacuum-sealed containers to prevent degradation. TFA content (≤12% acetate ions) may affect solubility in aqueous buffers; reconstitution in weak acids (e.g., 0.1% acetic acid) is recommended. Peptide content (≥80%) must be verified via amino acid composition analysis (±10% tolerance) .

Q. How is Apelin precursor (61-77) processed into bioactive isoforms, and which fragments exhibit the highest receptor affinity?

  • Answer: The 77-amino acid precursor undergoes proteolytic cleavage to generate fragments such as Apelin-36 (42-77), Apelin-17 (61-77), and Apelin-13 (65-77). Apelin-13 and its pyroglutamylated form ([pGlu]Apelin-13) show the strongest activation of the APJ receptor due to resistance to exopeptidase degradation. Experimental workflows should include LC-MS/MS or ELISA to distinguish between isoforms in biological samples .

Q. What quality control measures are essential for ensuring batch-to-batch consistency in Apelin precursor (61-77) trifluoroacetate?

  • Answer: Validate purity via reverse-phase HPLC (≥98%), endotoxin levels (≤50 EU/mg), and amino acid composition analysis. TFA content should be quantified using ¹⁹F-NMR or ion chromatography to avoid interference in cell-based assays .

Advanced Research Questions

Q. What methodological challenges arise when quantifying Apelin precursor (61-77) and its fragments in complex biological matrices?

  • Answer: Cross-reactivity in ELISA kits (e.g., for Apelin-36 vs. Apelin-13) necessitates isoform-specific antibodies or orthogonal validation via mass spectrometry. TFA residues can suppress ionization in MS; desalting columns or alternative counterions (e.g., acetate) are recommended .

Q. How do trifluoroacetate counterions interfere with structural studies (e.g., NMR or crystallography), and what mitigation strategies exist?

  • Answer: TFA produces strong ¹H/¹⁹F NMR signals that obscure peptide resonances. Lyophilization followed by reconstitution in deuterated acetic acid (d₄-AcOH) reduces interference. For crystallography, anion-exchange chromatography can replace TFA with non-interfering ions .

Q. What experimental designs address contradictory findings on Apelin’s dual roles in liver fibrosis and cardioprotection?

  • Answer: Tissue-specific APJ receptor expression and isoform-dependent signaling (e.g., Apelin-13 vs. Apelin-17) may explain discrepancies. Use knockout models (e.g., APJ⁻/⁻ mice) and isoform-specific agonists/antagonists to dissect pathways. In liver fibrosis, monitor collagen deposition and TGF-β1 levels; in cardiac models, assess ejection fraction and BNP markers .

Q. How can researchers optimize in vivo delivery of Apelin precursor (61-77) to overcome rapid plasma clearance?

  • Answer: PEGylation or encapsulation in lipid nanoparticles extends half-life. Subcutaneous administration achieves sustained release, while intraperitoneal dosing ensures rapid bioavailability. Monitor plasma stability using radiolabeled (³H/¹⁴C) analogs .

Data Interpretation and Validation

Q. What statistical approaches resolve variability in Apelin level measurements across clinical cohorts?

  • Answer: Use ROC curve analysis (AUC ≥0.7 for Apelin in hypertension-related heart disease) and multivariate logistic regression to identify confounding factors (e.g., disease duration, co-morbidities). Survival analysis (Kaplan-Meier curves) correlates low Apelin-13 levels with adverse cardiac events .

Q. How do post-translational modifications (e.g., pyroglutamylation) impact Apelin precursor (61-77) bioactivity?

  • Answer: N-terminal pyroglutamylation ([pGlu]Apelin-13) enhances receptor binding affinity by 3-fold compared to unmodified Apelin-13. Characterize modifications via Edman degradation or MALDI-TOF MS and validate functional effects using APJ-dependent cAMP assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.